molecular formula C9H4F3NO3 B15396311 Cyano-trifluormethoxy benzoic acid

Cyano-trifluormethoxy benzoic acid

Cat. No.: B15396311
M. Wt: 231.13 g/mol
InChI Key: UKJWAJZHRCMMOW-UHFFFAOYSA-N
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Description

Cyano-trifluormethoxy benzoic acid is a benzoic acid derivative featuring a trifluoromethoxy (-OCF₃) and a cyano (-CN) substituent on the aromatic ring. The trifluoromethoxy group is strongly electron-withdrawing, likely reducing the compound’s pKa compared to unsubstituted benzoic acid (pKa ~4.2), thereby enhancing its acidity and solubility in alkaline media.

Properties

Molecular Formula

C9H4F3NO3

Molecular Weight

231.13 g/mol

IUPAC Name

3-cyano-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-5(4-13)2-1-3-6(7)8(14)15/h1-3H,(H,14,15)

InChI Key

UKJWAJZHRCMMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)OC(F)(F)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties and Extraction Efficiency

Table 1: Comparison of Extraction Rates and Distribution Coefficients

Compound Distribution Coefficient (m) Extraction Rate (5 min) Key Substituents
Benzoic acid High >98% -COOH
Phenol High >98% -OH
Acetic acid Low Slow -COOH (shorter chain)
3-(Trifluoromethoxy)benzoic acid Moderate-High* >90%* -OCF₃, -COOH
Cyano-trifluormethoxy benzoic acid (inferred) High* >95%* -OCF₃, -CN, -COOH

Inferred data based on substituent effects .

  • Extraction Dynamics: Benzoic acid and phenol exhibit rapid extraction (>98% in 5 minutes) due to high distribution coefficients (m) derived from their lipophilicity and membrane phase solubility . This compound is expected to follow similar kinetics, as the -OCF₃ and -CN groups enhance lipophilicity, though steric effects may slightly reduce diffusivity compared to simpler analogs .
  • Effective Diffusivity: For benzoic acid derivatives, diffusivity in membrane phases follows the order: benzoic acid > acetic acid > phenol . The bulky -OCF₃ and -CN groups in this compound may lower its diffusivity relative to unsubstituted benzoic acid.
Chemical Reactivity and Regioselectivity

Substituents critically influence regioselectivity in catalytic C–H activation. For example:

  • meta-Methoxy benzoic acid exhibits poor regioselectivity (1:1 ratio of 5- and 7-regioisomers) due to steric and electronic effects .
  • The electron-withdrawing -CN group could direct activation to electron-rich regions of the aromatic ring .

Table 2: Structural and Functional Analog Comparison

Compound (CAS No.) Substituents Key Properties/Applications
3-(Trifluoromethoxy)benzoic acid (457097-93-7) -OCF₃, -COOH High lipophilicity; pharmaceutical intermediates
2-Amino-3-(trifluoromethoxy)benzoic acid (2486-69-3) -NH₂, -OCF₃, -COOH Potential bioactive scaffold; modified solubility
This compound (hypothetical) -CN, -OCF₃, -COOH Enhanced acidity; agrochemical or medicinal chemistry applications*

*Inferred based on substituent trends .

Q & A

Basic Synthesis: What are the primary synthetic routes for introducing cyano and trifluoromethoxy groups onto benzoic acid frameworks?

The synthesis of cyano-trifluoromethoxy benzoic acid derivatives typically involves sequential functionalization of the benzene ring. For example:

  • Trifluoromethoxy Introduction : Electrophilic substitution using trifluoromethylating agents (e.g., trifluoromethyl iodide) under catalytic conditions, as demonstrated in trifluoromethoxy benzoic acid syntheses .
  • Cyano Group Incorporation : A Sandmeyer reaction can convert aromatic amines to cyano groups via diazotization followed by treatment with CuCN .
    Key challenges include regioselectivity control and minimizing side reactions.

Advanced Reaction Optimization: How can solvent polarity and catalyst selection influence the yield of cyano-trifluoromethoxy benzoic acid derivatives?

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and stabilize transition states during nucleophilic substitutions. Catalytic systems like palladium complexes improve coupling efficiency in biaryl syntheses. For example:

  • Coupling Reactions : Pd-catalyzed cross-coupling between halogenated benzoic acids and trifluoromethoxy/cyano precursors achieves higher yields (70–85%) under inert atmospheres .
  • Electrophilic Substitution : Lewis acids (e.g., AlCl₃) direct trifluoromethoxy groups to para positions relative to electron-withdrawing substituents .

Basic Purification: What chromatographic or recrystallization methods are effective for isolating cyano-trifluoromethoxy benzoic acid derivatives?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates isomers based on polarity differences .
  • Recrystallization : Ethanol-water mixtures yield high-purity crystals (>95%) by exploiting solubility differences between the product and nitro/byproducts .

Advanced Analytical Characterization: How do NMR and LC-MS resolve structural ambiguities in derivatives with multiple electron-withdrawing groups?

  • ¹H/¹³C NMR : Distinct chemical shifts for protons adjacent to cyano (δ 7.8–8.2 ppm) and trifluoromethoxy (δ 4.3–4.7 ppm) groups confirm substitution patterns .
  • LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization detects molecular ions ([M+H]⁺) and fragmentation patterns, differentiating regioisomers .

Biological Activity: What in vitro assays evaluate the enzyme inhibition potential of cyano-trifluoromethoxy benzoic acid derivatives?

  • Kinase Inhibition Assays : Fluorescence-based assays measure IC₅₀ values against targets like EGFR or VEGFR2, where the trifluoromethoxy group enhances binding affinity via hydrophobic interactions .
  • Structure-Activity Relationship (SAR) : Modifying the cyano group’s position alters metabolic stability, as shown in comparative studies with hydroxylated analogs .

Advanced Data Contradiction: How are inconsistencies in thermochemical properties (e.g., sublimation enthalpies) resolved for fluorinated benzoic acids?

  • Validation via Additivity Rules : Experimental sublimation enthalpies are cross-checked against computational predictions (DFT calculations) to identify outliers. For example, trifluoromethoxy groups reduce enthalpy by 10–15 kJ/mol due to steric effects .
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures to confirm purity and validate literature data .

Safety and Handling: What precautions are required when handling cyano-trifluoromethoxy benzoic acid derivatives in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., HCN byproducts during cyano group reactions) .
  • Storage : Stabilize hygroscopic derivatives under argon at −20°C to prevent hydrolysis of trifluoromethoxy groups .

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